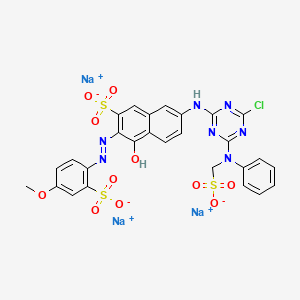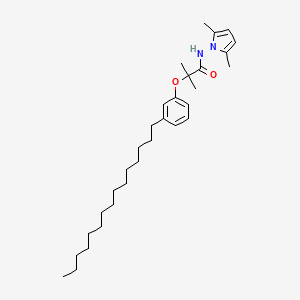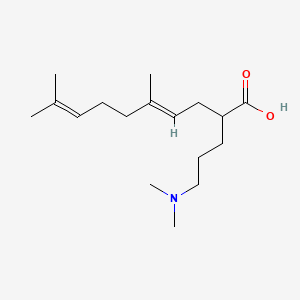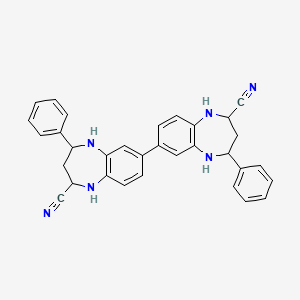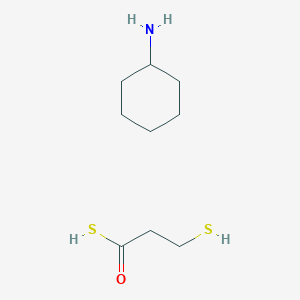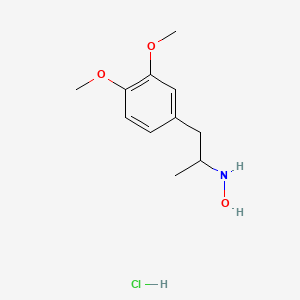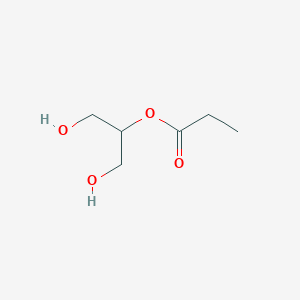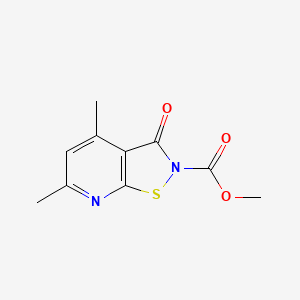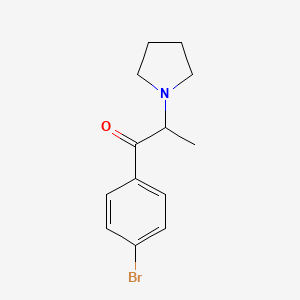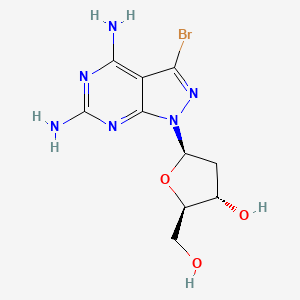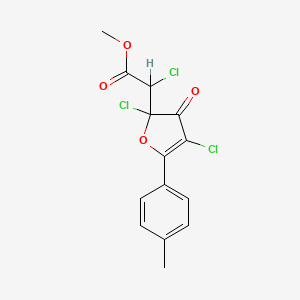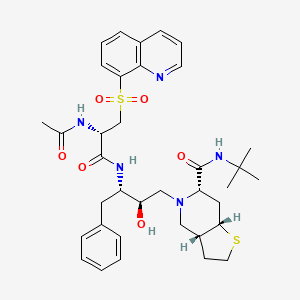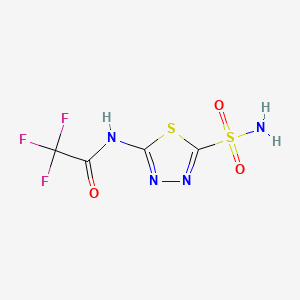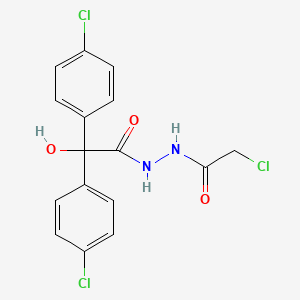
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of multiple functional groups, including a benzene ring, chloro substituents, and a hydrazide group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzeneacetic Acid Derivative: The initial step involves the chlorination of benzeneacetic acid to introduce the chloro substituents.
Hydroxylation: The alpha position is hydroxylated to form the alpha-hydroxy derivative.
Hydrazide Formation: The hydroxylated compound is then reacted with chloroacetyl chloride in the presence of a base to form the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chloro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its hydrazide group, which is known to interact with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. This interaction is crucial for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-: Lacks the hydrazide group, making it less reactive in certain biological contexts.
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(acetyl)hydrazide: Similar structure but with an acetyl group instead of chloroacetyl, which may alter its reactivity and biological activity.
Uniqueness
The presence of the chloroacetyl hydrazide group in Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide makes it unique, providing distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
128156-79-6 |
|---|---|
Formule moléculaire |
C16H13Cl3N2O3 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
N'-(2-chloroacetyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-9-14(22)20-21-15(23)16(24,10-1-5-12(18)6-2-10)11-3-7-13(19)8-4-11/h1-8,24H,9H2,(H,20,22)(H,21,23) |
Clé InChI |
SGDLEHABJJYDOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NNC(=O)CCl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


